molecular formula C10H6N2O B1278128 3-formyl-1H-indole-6-carbonitrile CAS No. 83783-33-9

3-formyl-1H-indole-6-carbonitrile

Cat. No. B1278128
CAS RN: 83783-33-9
M. Wt: 170.17 g/mol
InChI Key: KCNWLZZKKCXGOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indole carbonitrile compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile is achieved through cyanation and subsequent halogenation/dehydrohalogenation from tetrahydro-4H-indol-4-one, with an overall yield of 84% . Another example is the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles via a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile . These methods highlight the versatility of indole carbonitriles synthesis, which could be adapted for the synthesis of 3-formyl-1H-indole-6-carbonitrile.

Molecular Structure Analysis

The molecular structure of indole carbonitriles is characterized by the presence of a carbonitrile group attached to an indole core. The crystal structure of a related compound, 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, shows significant dihedral angles between the planes of the pyridine ring and the indole and phenyl substituents, indicating a non-planar structure likely due to steric crowding . This suggests that the molecular structure of 3-formyl-1H-indole-6-carbonitrile would also exhibit steric interactions that influence its overall conformation.

Chemical Reactions Analysis

The indole carbonitrile core is a versatile moiety that can undergo various chemical reactions. Although the specific reactions of 3-formyl-1H-indole-6-carbonitrile are not detailed in the provided papers, the reactivity of the carbonitrile and formyl groups can be inferred. The carbonitrile group can participate in nucleophilic addition reactions, while the formyl group is reactive towards nucleophiles due to its carbonyl character. These functional groups provide multiple sites for chemical transformations and derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbonitriles can be deduced from their molecular structures. The presence of aromatic rings suggests that these compounds would exhibit aromatic π-π stacking and C-H...π interactions, as observed in the crystal structures of related compounds . The hydrogen bonding capabilities of the nitrogen atoms in the indole and carbonitrile groups contribute to the formation of supramolecular aggregates, as seen in the crystallization behavior of some indole carbonitriles . These interactions are likely to influence the solubility, melting points, and stability of 3-formyl-1H-indole-6-carbonitrile.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : 3-formyl-1H-indole-6-carbonitrile is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
    • Results or Outcomes : The outcomes of this application are potential anticancer immunomodulators. Unfortunately, the sources do not provide any quantitative data or statistical analyses related to this application .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : This compound is also used as a reactant for the enantioselective preparation of antifungal agents .
    • Results or Outcomes : The outcomes of this application are antifungal agents. Unfortunately, the sources do not provide any quantitative data or statistical analyses related to this application .
  • Scientific Field: Biochemistry

    • Application : 3-formyl-1H-indole-6-carbonitrile is used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .
    • Results or Outcomes : The outcomes of this application are inhibitors of BACE-1. Unfortunately, the sources do not provide any quantitative data or statistical analyses related to this application .

Safety And Hazards

3-formyl-1H-indole-6-carbonitrile is classified as harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

3-formyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWLZZKKCXGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444285
Record name 3-formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-1H-indole-6-carbonitrile

CAS RN

83783-33-9
Record name 3-formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (0.389 mL) was added dropwise to a solution of oxalyl chloride (0.440 mL) in dry dichloromethane (5 mL) at 0° C. The resulting solution was stirred at 0° C. for 10 min. A solution of 1H-indole-6-carbonitrile (D12) (0.650 g) in dry dichloromethane (5 mL) was added to the reaction mixture. The reaction mixture was warmed to RT and stirred at that temperature for 45 min. The solvent was evaporated. THF (50 mL) was added, followed by addition of aqueous NaOH (2 M, 50 mL) and water (200 mL). The biphasic mixture was allowed to stand for 10 min. EtOAc (300 mL) and water (100 mL) was added. The organic fraction was separated and was dried over anhydrous magnesium sulfate. The dried solution was concentrated to afford 3-formyl-1H-indole-6-carbonitrile (D13) as a orange solid (604 mg). δH (DMSO-d6, 400 MHz): 7.59 (1H, dd), 8.05 (1H, d), 8.24 (1H, m), 8.56 (1H, s), 10.00 (1H, s), 12.62 (1H, br s). MS (ES): C10H6N2O requires 170; found 169.0 (M−H+).
Name
Quantity
0.389 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Lin, M Sun, J Gao, B Zhang, Q Mao, Z Bao… - European Journal of …, 2023 - Elsevier
In combination with allopurinol, tranilast is used as an urate transporter 1 (URAT1) inhibitor for the treatment of hyperuricemia, but its structure-activity relationship concerning URAT1 …
Number of citations: 3 www.sciencedirect.com
P Talukder, S Chen, B Roy, P Yakovchuk… - Biochemistry, 2015 - ACS Publications
… The organic phase was dried (MgSO 4 ) and concentrated under diminished pressure to give 3-formyl-1H-indole-6-carbonitrile (1) as a yellow solid, which was used directly in the next …
Number of citations: 77 pubs.acs.org
A Meden, D Knez, X Brazzolotto, F Nachon… - European journal of …, 2022 - Elsevier
Lead optimization of a series of tryptophan-based nanomolar butyrylcholinesterase (BChE) inhibitors led to tertiary amines as highly potent, achiral, sp 3 -rich analogues with better …
Number of citations: 12 www.sciencedirect.com
M Nguyen - 2022 - opal.latrobe.edu.au
A thesis submitted in total fulfilment of the requirements for the degree of Doctor of Philosophy to the School of Agriculture, Biomedicine and Environment, La Trobe University, Victoria, …
Number of citations: 2 opal.latrobe.edu.au

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